molecular formula C24H21Cl2N5O5S2 B10835876 Pyrazolo[1,5-a]pyrimidine derivative 6

Pyrazolo[1,5-a]pyrimidine derivative 6

Cat. No.: B10835876
M. Wt: 594.5 g/mol
InChI Key: OGXPEWYKDODYIH-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups, enhancing their chemical and biological properties .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyrimidine derivative 6 stands out due to its specific structural modifications that enhance its photophysical properties and biological activities. The presence of electron-donating groups at specific positions on the fused ring improves both absorption and emission behaviors, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H21Cl2N5O5S2

Molecular Weight

594.5 g/mol

IUPAC Name

6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-2-(methylsulfamoyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H21Cl2N5O5S2/c1-27-38(35,36)24-20(23(32)29-16-10-11-37(33,34)13-16)22-28-12-18(17-4-2-3-5-19(17)26)21(31(22)30-24)14-6-8-15(25)9-7-14/h2-9,12,16,27H,10-11,13H2,1H3,(H,29,32)

InChI Key

OGXPEWYKDODYIH-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NN2C(=C(C=NC2=C1C(=O)NC3CCS(=O)(=O)C3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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